molecular formula C9H8N2O2 B12863879 5-(Methylamino)-2-cyanobenzoic acid

5-(Methylamino)-2-cyanobenzoic acid

Cat. No.: B12863879
M. Wt: 176.17 g/mol
InChI Key: QKMRPHOVOPDIFU-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-cyanobenzoic acid is an organic compound with a complex structure that includes a methylamino group and a cyano group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-cyanobenzoic acid typically involves the cyanoacetylation of methylamino compounds. One common method is the reaction of methylamine with cyanoacetic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-cyanobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different amine derivatives.

    Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-(Methylamino)-2-cyanobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-cyanobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylamino)-2-cyanobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-cyano-5-(methylamino)benzoic acid

InChI

InChI=1S/C9H8N2O2/c1-11-7-3-2-6(5-10)8(4-7)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

QKMRPHOVOPDIFU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C#N)C(=O)O

Origin of Product

United States

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